molecular formula C12H19N5 B15050897 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B15050897
M. Wt: 233.31 g/mol
InChI Key: LXWAZHBRLSMGBI-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-derived compound featuring a unique substitution pattern. The molecule contains two pyrazole rings: one substituted with 1,5-dimethyl groups at positions 1 and 5 and a methylene-linked amine at position 4, while the other pyrazole has a propan-2-yl (isopropyl) group at position 1 and an amine at position 5.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-12(5-6-14-17)13-7-11-8-15-16(4)10(11)3/h5-6,8-9,13H,7H2,1-4H3

InChI Key

LXWAZHBRLSMGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CC=NN2C(C)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The 1,5-dimethylpyrazole scaffold is typically synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 1,5-dimethyl-1H-pyrazole. Introduction of the aminomethyl group at position 4 requires bromination followed by amination:

Step 1: Bromination
4-Methyl-1,5-dimethyl-1H-pyrazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN) to yield 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole.

Step 2: Amination
The bromide undergoes nucleophilic substitution with aqueous ammonia or hexamethyldisilazane (HMDS) to form the primary amine. Yields range from 60–75%, contingent on reaction time and temperature.

Synthesis of 1-(Propan-2-yl)-1H-Pyrazol-5-Amine

Pyrazole Ring Construction

The isopropyl-substituted pyrazole is synthesized via cyclization of 1,3-diketones with isopropylhydrazine. For instance, reaction of 3-(propan-2-yl)pentane-2,4-dione with hydrazine hydrate in acetic acid yields 1-(propan-2-yl)-1H-pyrazole.

Nitration and Reduction

To introduce the amine at position 5:

  • Nitration : Treating 1-(propan-2-yl)-1H-pyrazole with fuming nitric acid at 0°C yields the 5-nitro derivative.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂/HCl reduces the nitro group to an amine, achieving yields of 80–90%.

Coupling Strategies for Final Product Assembly

Reductive Amination

Reacting 1,5-dimethyl-1H-pyrazol-4-ylmethanamine with 1-(propan-2-yl)-1H-pyrazol-5-one in the presence of NaBH₃CN or NaBH(OAc)₃ facilitates imine formation followed by reduction. This method offers moderate yields (50–65%) but requires strict moisture control.

Nucleophilic Substitution

4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole reacts with 1-(propan-2-yl)-1H-pyrazol-5-amine in dimethylformamide (DMF) using K₂CO₃ as a base. Heating at 80°C for 12 hours affords the target compound in 70–85% yield.

Optimization and Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (MeOH, EtOH) suit reductive amination. Cs₂CO₃ and K₂CO₃ are preferred bases for deprotonation without side reactions.

Catalytic Approaches

Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enable direct C–N bond formation between halogenated pyrazoles and amines. However, ligand selection (e.g., XPhos) and oxygen-free conditions are critical.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Distinct signals for pyrazole protons (δ 6.5–7.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and aminomethyl protons (δ 3.8–4.2 ppm).
  • ¹³C NMR : Pyrazole carbons appear at δ 140–160 ppm, with quaternary carbons near δ 105–120 ppm.
  • HRMS : Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., m/z 262.167 for C₁₂H₂₀N₅).

X-ray Crystallography

Single-crystal analysis (as in) reveals planar pyrazole rings with dihedral angles of 25–40° between substituents, stabilizing intermolecular N–H···N hydrogen bonds.

Comparative Data Tables

Table 1: Synthesis Routes and Yields

Method Conditions Yield (%) Purity (%)
Reductive Amination NaBH₃CN, MeOH, 24h 58 95
Nucleophilic Substitution K₂CO₃, DMF, 80°C, 12h 82 98
Buchwald-Hartwig Pd₂(dba)₃, XPhos, 100°C 68 97

Table 2: Spectroscopic Data

Proton Environment δ (ppm) Multiplicity
Pyrazole H-3 7.25 Singlet
Isopropyl CH₃ 1.35 Doublet
Aminomethyl CH₂ 3.95 Triplet

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the pyrazole ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related pyrazole derivatives (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Purity (%) Reference
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine 1,5-dimethylpyrazole (position 4: methylene-amine); isopropyl (position 1) C12H19N5 233.32* Not provided - Target
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine Isopropylphenyl (position 1); amine (position 5) C13H17N3 215.30 3524-29-6 -
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Isopropyl (position 1); trifluoromethyl (position 3) C7H10F3N3 193.17 1171326-79-6 95
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) 1,3-dimethylpyrazole (position 5: acetamide) C7H11N3O 153.18 Not provided -
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Chloro (position 4); N-methylmethanamine (position 5) C7H12ClN3 173.65 1002032-44-1 -

*Calculated molecular weight based on formula.

Key Observations :

  • Substituent Diversity : The target compound distinguishes itself with dual pyrazole rings and branched alkyl (isopropyl) groups. In contrast, simpler analogues like 13 () feature acetamide substituents, while others (e.g., 15 ) focus on trifluoromethyl or chloro groups for electronic modulation .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, similar to ’s N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (53% yield via acetonitrile reflux) and ’s methylation protocols (e.g., 14 synthesized in 46% yield via KOH/CH3I) .
Pharmacological and Physicochemical Properties
  • Electronic Effects : The isopropyl group in the target compound may enhance lipophilicity compared to trifluoromethyl (electron-withdrawing) or acetamide (polar) substituents in analogues .
Analytical Characterization
  • Spectroscopy : Analogues in (e.g., 13 , 14 ) were characterized via IR (e.g., 1667 cm⁻¹ for C=O) and NMR (e.g., δ 5.95 ppm for pyrazole H-4), providing a template for the target compound’s analysis .

Biological Activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS Number: 1856060-10-0) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is C12H19N5C_{12}H_{19}N_{5} with a molecular weight of 233.31 g/mol. The structure features two pyrazole rings, which are known for their biological activity. The compound's synthesis and characterization have been documented in various studies, indicating its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds containing similar pyrazole structures have been screened against various cancer cell lines, including breast cancer (MCF7) and others.

Table 1: IC50 Values of Pyrazole Derivatives Against MCF7 Cell Line

Compound NameStructureIC50 (μM)Reference
Doxorubicin-71.8
Compound A-30.68
Compound B-43.41
N-(Pyrazol)-60.72
N-(Propan)-54.23

The study indicates that some derivatives exhibit IC50 values lower than that of Doxorubicin, suggesting enhanced potency in inhibiting cancer cell proliferation.

The mechanisms through which these compounds exert their anticancer effects include apoptosis induction and cell cycle arrest. Molecular dynamics simulations have shown that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, which is crucial for cancer cell survival.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on MCF7 Cells : A series of pyrazole derivatives were tested against MCF7 cells, revealing that certain modifications to the pyrazole structure significantly enhanced anticancer activity.
  • In Vivo Studies : Animal models treated with these compounds showed a marked reduction in tumor size compared to control groups, further supporting their potential as therapeutic agents.

Q & A

Basic: What synthetic routes and optimization strategies are recommended for synthesizing N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine?

Answer:
The synthesis typically involves multi-step condensation reactions. For example, pyrazole derivatives are often synthesized via cyclization of hydrazides using reagents like phosphorus oxychloride under controlled temperatures (120°C) . Optimization can be achieved using Design of Experiments (DOE) to systematically vary parameters such as catalyst loading (e.g., copper(I) bromide), reaction temperature (35–120°C), and solvent systems (e.g., DMSO or dichloromethane). Statistical DOE reduces the number of trials while maximizing yield and purity . Post-synthesis purification often employs chromatography (e.g., ethyl acetate/hexane gradients) and crystallization .

Advanced: How can computational quantum chemical methods improve the design of reactions involving this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, transition states, and thermodynamic stability. For instance, ICReDD integrates reaction path searches with experimental validation to identify optimal conditions, such as solvent effects or catalyst interactions . Computational models can also simulate spectroscopic profiles (e.g., NMR chemical shifts) to cross-validate experimental data, reducing trial-and-error in synthesis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and regiochemistry (e.g., δ 8.87 ppm for pyridinyl protons) .
  • HRMS : High-resolution mass spectrometry for molecular weight verification (e.g., m/z 215 [M+H]+^+) .
  • IR Spectroscopy : Functional group identification (e.g., amine N–H stretches at ~3298 cm1^{-1}) .
  • Melting Point Analysis : Purity assessment (e.g., 104–107°C ranges) .

Advanced: How should researchers resolve contradictions in biological activity data for pyrazole derivatives?

Answer:
Contradictions may arise from assay variability or structural nuances. Strategies include:

  • Comparative SAR Studies : Systematically modifying substituents (e.g., 1,2-dimethylpropyl vs. phenyl groups) and testing across standardized assays (e.g., antimicrobial or anti-inflammatory screens) .
  • Dose-Response Validation : Replicating studies with controlled concentrations and cell lines.
  • Computational Docking : Validating binding modes using molecular docking against target proteins (e.g., enzyme active sites) to explain activity discrepancies .

Basic: How to design experiments for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Structural Variants : Synthesize analogs with varied substituents (e.g., halogen, alkyl, or aryl groups) at the pyrazole core .
  • Biological Assays : Test derivatives in functional assays (e.g., enzyme inhibition, cytotoxicity) under consistent conditions.
  • Data Correlation : Use multivariate analysis to link structural features (e.g., logP, steric bulk) to activity trends .

Advanced: What integrated approaches are effective for elucidating reaction mechanisms of pyrazole derivatives?

Answer:
Combine:

  • Kinetic Studies : Monitor intermediate formation via in situ techniques (e.g., LC-MS) .
  • Computational Modeling : Simulate intermediates and transition states to propose plausible pathways .
  • Isotopic Labeling : Trace reaction pathways (e.g., 15^{15}N-labeled amines) to confirm mechanistic steps .

Basic: What are the best practices for optimizing reaction yields in multi-step syntheses?

Answer:

  • Catalyst Screening : Test palladium, copper, or cesium carbonate systems for coupling steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) often enhance cyclization efficiency .
  • Workflow Efficiency : Use one-pot reactions or telescoped steps to minimize intermediate isolation .

Advanced: How can machine learning enhance the discovery of novel pyrazole-based therapeutics?

Answer:

  • Data Mining : Train models on existing SAR data to predict bioactivity or toxicity.
  • Generative Chemistry : AI-driven design of novel scaffolds with optimized properties (e.g., solubility, binding affinity) .
  • Experimental Validation : Prioritize high-confidence candidates for synthesis and testing .

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